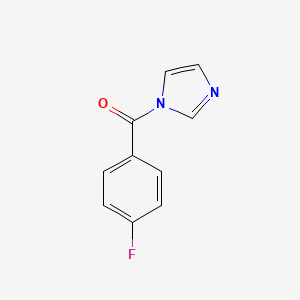

1-(4-fluorobenzoyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

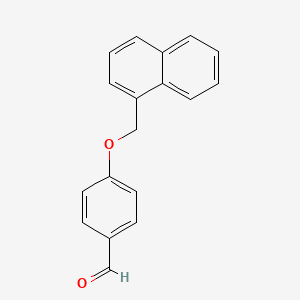

The compound “1-(4-fluorobenzoyl)-1H-imidazole” is a fluorinated benzoyl derivative. Fluorinated benzoyl derivatives are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a fluorobenzene derivative with an appropriate reagent . For example, 4-Fluorobenzoyl chloride can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques .Scientific Research Applications

Synthesis and Chemical Properties

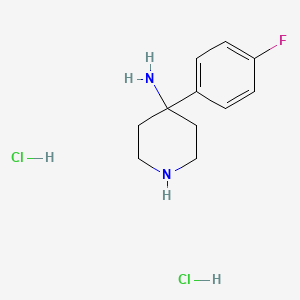

Synthetic Methodologies : The synthesis of derivatives of 1-(4-fluorobenzoyl)-1H-imidazole involves several chemical reactions, including cyclization, N-alkylation, hydrolyzation, and chlorination. An example is the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, demonstrating the compound's chemical versatility and potential as an intermediate in organic synthesis (Huang Jin-qing, 2009).

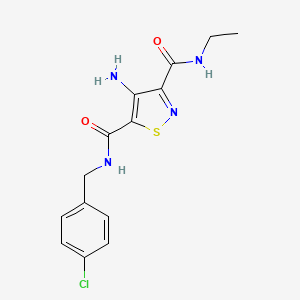

Spectral Characterization and Structural Analysis : Spectral techniques such as FT-IR, 1H, 13C NMR, and LC-Mass spectral techniques are pivotal in characterizing the structural and electronic properties of this compound derivatives. These methods aid in confirming the structure of synthesized compounds and understanding their physicochemical properties (M. Ganga & K. Sankaran, 2020).

Applications in Material Science

- Novel Blend Membranes : Partially fluorinated copolymers bearing azole functions, including imidazole derivatives, have been synthesized for potential use in proton-exchange membrane fuel cells (PEMFCs). These membranes operate efficiently even at low relative humidity, demonstrating the significance of this compound derivatives in enhancing the performance of energy devices (B. Campagne et al., 2013).

Biological and Medicinal Applications

Anticancer Activities : Derivatives of this compound have been explored for their anticancer properties. For instance, docking studies and cytotoxic evaluation of certain derivatives have shown promising results against cancer cells, highlighting their potential in cancer research (M. Ganga & K. Sankaran, 2020).

Antimicrobial and Antioxidant Activities : Some benzimidazole derivatives containing this compound structure have displayed significant antimicrobial and antioxidant activities. These findings suggest the utility of these compounds in developing new antimicrobial agents and antioxidants (E. Menteşe et al., 2015).

Nanotechnology and Material Science

- Nanostructured Ionic Liquids (NILs) : The compound 1H-imidazol-3-ium trinitromethanide, a derivative of this compound, has been used as a green and recyclable catalyst in the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles. This application underscores the role of this compound derivatives in catalysis and green chemistry (Meysam Yarie et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(4-fluorophenyl)-imidazol-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-8(2-4-9)10(14)13-6-5-12-7-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGSBDYTNHSOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N2C=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)

![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)

![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)

![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576575.png)

![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)

![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)